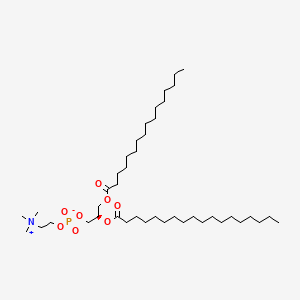

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine

Descripción

Introduction to Asymmetrical Phospholipids in Biological Systems

Asymmetrical phospholipids constitute a fundamental component of eukaryotic cell membranes, where their non-random distribution across bilayer leaflets governs essential cellular functions. The asymmetric distribution of phospholipids represents a ubiquitous feature of plasma membranes in many eukaryotic cells, with the majority of aminophospholipids located in the inner leaflet while cholinephospholipids are localized predominantly in the outer leaflet. This asymmetrical arrangement is not merely a structural curiosity but serves critical functional purposes that extend beyond simple membrane organization.

The maintenance of phospholipid asymmetry requires substantial cellular energy investment, as evidenced by the adenosine triphosphate-dependent translocation of phosphatidylserine and phosphatidylethanolamine between bilayer leaflets. This energy expenditure underscores the physiological importance of maintaining asymmetric lipid distributions, as cells actively invest considerable resources in this process through the operation of specific enzymes such as aminophospholipid translocases. The asymmetric distribution provides the two sides of the plasma membrane with different biophysical properties and influences numerous cellular functions including membrane budding, endocytosis, and cell signaling processes.

Disruption of lipid asymmetry plays prominent roles in various biological processes, including cell fusion, activation of the coagulation cascade, and recognition and removal of apoptotic cell corpses by macrophages. When phosphatidylserine, normally confined to the cytoplasmic side, becomes exposed on the cell surface, it acts as a conserved recognition signal for phagocytes and promotes blood coagulation cascades. The functional significance of asymmetrical phospholipids extends to membrane mechanical stability, where maintenance of asymmetric distribution results in improved membrane mechanical stability compared to scrambled phospholipid arrangements.

Research has demonstrated that the majority of phospholipids found in cell membranes are asymmetrical concerning their fatty acyl chains, typically containing one saturated and one unsaturated chain. This asymmetrical composition creates a narrow window that allows phospholipid membranes to be both highly deformable and still impermeable to small solutes. The asymmetrical phospholipids containing one unsaturated and one polyunsaturated acyl chain are significantly less permeable than membranes composed of symmetrical polyunsaturated acyl chains, while remaining readily susceptible to membrane vesiculation processes.

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPLUBHRSSFHT-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334417 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-51-9 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Direct Acylation of sn-Glycero-3-Phosphocholine (GPC)

The most straightforward chemical method involves sequential acylation of GPC using palmitoyl and stearoyl chlorides. In a two-step process:

- Step 1 : Acylation at the sn-1 position with palmitoyl chloride under basic conditions (e.g., dimethylaminopyridine/DMAP catalysis) yields 1-palmitoyl-sn-glycero-3-phosphocholine (lyso-PC).

- Step 2 : Subsequent acylation at the sn-2 position with stearoyl chloride produces SPPC.

Key Conditions :

- Solvent: 2-propanol or chloroform.

- Catalysts: DMAP or tin-based agents (e.g., dibutyltin oxide) to enhance reactivity.

- Yield: 72–85% after purification via silica gel chromatography.

Limitations :

- Acyl migration may occur during the second acylation, leading to regioisomer contamination (e.g., 1-stearoyl-2-palmitoyl-PC).

- Requires rigorous purification to achieve >90% regiopurity.

Enzymatic Synthesis Using Phospholipase A₂

Regiospecific Hydrolysis and Reacylation

Enzymatic methods leverage phospholipase A₂ (PLA₂) to hydrolyze the sn-2 acyl chain of preformed phosphatidylcholines, followed by reacylation with stearic acid:

- Hydrolysis : PLA₂ selectively removes the sn-2 acyl group from 1-palmitoyl-2-acyl-PC, generating 1-palmitoyl-lyso-PC.

- Reacylation : Stearoyl anhydride reacts with the lyso-PC intermediate under mild conditions (pH 7.4, 25°C).

Advantages :

Case Study :

In a labeled SPPC synthesis, PLA₂-mediated hydrolysis of 1-palmitoyl-2-oleoyl-PC followed by stearoylation achieved 84% yield with <3% acyl migration.

Chemoenzymatic Hybrid Approaches

Lipase-Catalyzed sn-1 Modification

A hybrid strategy combines chemical acylation at the sn-2 position with enzymatic refinement at the sn-1 position:

- Chemical Acylation : 2-Lysophosphatidylcholine (2-lyso-PC) is acylated with palmitoyl chloride.

- Enzymatic Hydrolysis : Lipase from Rhizomucor miehei selectively hydrolyzes the sn-1 acyl chain, enabling replacement with stearic acid.

Performance Metrics :

Table 1 : Comparison of SPPC Synthesis Methods

| Method | Yield (%) | Regiopurity (%) | Key Reagents/Catalysts | Limitations |

|---|---|---|---|---|

| Chemical Acylation | 72–85 | 85–90 | Palmitoyl/Stearoyl chloride | Acyl migration risk |

| Enzymatic Reacylation | 80–84 | >97 | PLA₂, Stearoyl anhydride | Enzyme cost |

| Chemoenzymatic | 75–90 | >96 | Lipase, Acyl-CoA donors | Multi-step purification |

Solvent-Free Synthesis Using Kieselguhr

Solid-Phase Catalysis

A solvent-free method employs kieselguhr (diatomaceous earth) as both catalyst and support:

- Reaction : sn-Glycero-3-phosphocholine-kieselguhr complex reacts with palmitic and stearic acids under vacuum.

- Recycling : Kieselguhr is reused after washing, reducing waste.

Advantages :

- Eco-friendly : No organic solvents.

- Yield : >90% for symmetrical PCs; mixed-chain PCs require optimized stoichiometry.

Challenges in Industrial-Scale Production

Acyl Migration Mitigation

Acyl migration from sn-2 to sn-1 positions is a major issue during storage or purification. Strategies include:

Análisis De Reacciones Químicas

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cell signaling and inflammation.

Hydrolysis: In the presence of water and enzymes like phospholipases, this compound can be hydrolyzed to release fatty acids and glycerophosphocholine.

Substitution: This reaction can occur at the phosphate group, where different substituents can replace the existing groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, water, and specific enzymes. The major products formed from these reactions are oxidized phospholipids, free fatty acids, and glycerophosphocholine .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine is frequently utilized in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as effective carriers for various therapeutic agents:

- Liposomal Delivery of Chemotherapeutics : The compound has been incorporated into liposomal formulations to enhance the delivery of chemotherapeutic drugs. Studies indicate that liposomes containing this phospholipid can improve the pharmacokinetics and reduce the toxicity of anticancer agents by facilitating targeted delivery to tumor tissues .

- Targeted Gene Delivery : The phospholipid's properties allow for its use in gene therapy applications, where it aids in the encapsulation and delivery of nucleic acids such as DNA or RNA to specific cells, enhancing transfection efficiency .

Biomarker Discovery

Recent research has identified this compound as a potential plasma biomarker for metabolic disorders, particularly type 2 diabetes mellitus and diabetic nephropathy. Elevated levels of this compound have been associated with metabolic dysregulations, making it a candidate for diagnostic applications .

Neuroprotective Effects

Studies have explored the neuroprotective properties of this compound in models of neurodegenerative diseases. Research indicates that this phospholipid may play a role in maintaining neuronal membrane integrity and function, potentially mitigating cognitive decline associated with conditions such as Alzheimer's disease .

Formulation in Nutraceuticals

The compound is also being investigated for its applications in nutraceuticals, where it is included in dietary supplements aimed at improving cognitive function and overall brain health. Its role as a phospholipid is vital for cell membrane structure and function, contributing to enhanced synaptic plasticity .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors involved in lipid metabolism and cell signaling . The pathways involved include the phosphatidylcholine cycle and the generation of secondary messengers like diacylglycerol and phosphatidic acid .

Comparación Con Compuestos Similares

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE can be compared with other similar compounds such as:

1-Hexadecanoyl-2-octadecadienoyl-sn-glycero-3-phosphocholine: This compound has a similar structure but contains an octadecadienoyl group instead of an octadecanoyl group.

1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine: This compound contains a 9Z-octadecenoyl group, which introduces a double bond into the fatty acid chain.

1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine: This compound has a hexadecyl group instead of a hexadecanoyl group, affecting its physical and chemical properties.

Actividad Biológica

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is a phospholipid that plays a significant role in various biological processes. This article explores its biological activity, focusing on its structural properties, metabolic functions, and implications in health and disease.

Chemical Structure and Properties

PSPC is an asymmetrical phospholipid characterized by the presence of palmitic acid (C16:0) at the sn-1 position and stearic acid (C18:0) at the sn-2 position of the glycerol backbone. Its molecular formula is , with a molecular weight of 762.09 g/mol. The compound's structure facilitates its interaction with cellular membranes, influencing fluidity and membrane dynamics.

Biological Functions

- Membrane Composition : PSPC is a critical component of biological membranes, particularly in the formation of lipid bilayers. Its unique fatty acid composition contributes to membrane stability and flexibility, which are essential for cellular function.

- Cell Signaling : PSPC participates in cell signaling pathways by serving as a precursor for bioactive lipids. These lipids can modulate various cellular responses, including inflammation and apoptosis.

- Metabolic Role : Research indicates that PSPC may act as a metabolite associated with metabolic disorders, particularly type 2 diabetes mellitus and diabetic nephropathy. Elevated levels of PSPC have been identified in plasma samples from diabetic patients, suggesting its potential as a biomarker for these conditions .

Case Studies

- Diabetes and Metabolic Syndrome : A study highlighted the correlation between PSPC levels and insulin resistance in patients with metabolic syndrome. Higher concentrations of PSPC were observed in individuals with impaired glucose tolerance, indicating its role in diabetes pathophysiology .

- Cancer Treatment : In cancer research, PSPC has been incorporated into liposomal formulations to enhance drug delivery efficacy. The stability and biocompatibility of PSPC-containing liposomes have shown promise in delivering chemotherapeutic agents more effectively to tumor sites .

Tables of Biological Activity

| Biological Activity | Description |

|---|---|

| Membrane Stabilization | Contributes to the structural integrity of cell membranes |

| Cell Signaling | Serves as a precursor for signaling molecules involved in inflammation |

| Biomarker Potential | Elevated levels linked to type 2 diabetes and related metabolic disorders |

| Drug Delivery | Enhances the efficacy of liposomal drug formulations in cancer therapy |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) with high purity?

- Methodological Answer : PSPC can be synthesized via esterification of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC) with stearoyl chloride. The reaction requires prolonged heating (e.g., 120 hours) under anhydrous conditions, monitored by HPLC to track progress. However, yields are often suboptimal (58–84%) due to competing symmetric diacylphosphatidylcholine formation. Purification via silica gel chromatography or preparative HPLC is critical to isolate PSPC ≥98% purity .

Q. How can researchers characterize the structural integrity of PSPC post-synthesis?

- Methodological Answer : Use H NMR (600 MHz in CDCl/CDOD) to confirm acyl chain positions (sn-1: palmitoyl, δ 0.62 ppm; sn-2: stearoyl, δ 1.26 ppm) and phosphocholine headgroup signals (δ 3.22 ppm). Mass spectrometry (ESI-MS) validates molecular weight (CHNOP, [M+H] m/z 762.09). Polarimetry confirms stereochemical purity (sn-glycero-3-phosphocholine configuration) .

Q. What storage conditions ensure PSPC stability for long-term experiments?

- Methodological Answer : Store lyophilized PSPC at –20°C in inert gas (argon)-flushed vials to prevent oxidation. For lipid bilayer studies, dissolve in chloroform/methanol (2:1 v/v) and store at –80°C. Avoid repeated freeze-thaw cycles, which induce acyl chain migration and hydrolysis .

Advanced Research Questions

Q. How do acyl chain packing dynamics of PSPC affect its role in liposomal drug delivery systems?

- Methodological Answer : PSPC’s saturated acyl chains (C16:0 and C18:0) form rigid bilayers with high phase transition temperatures (~55–60°C). Use differential scanning calorimetry (DSC) to monitor thermotropic behavior. For drug encapsulation, combine PSPC with cholesterol (45–55 mol%) to enhance membrane stability and reduce leakage. Fluorescence anisotropy using DPH probes quantifies membrane fluidity .

Q. What experimental strategies resolve contradictions in PSPC’s reported bioactivity in inflammatory models?

- Methodological Answer : PSPC’s pro-inflammatory effects (e.g., IL-1β upregulation in monocytes at 12.5 µM) are context-dependent. Control for lyso-PC contamination (common in commercial batches) via LC-MS. Use lipidomics to differentiate PSPC from isomers (e.g., 1-stearoyl-2-palmitoyl-PC) and validate purity. In vivo studies require adjusting delivery vehicles (e.g., liposomes vs. micelles) to isolate PSPC-specific effects .

Q. What advanced techniques quantify PSPC’s interaction with transmembrane proteins?

- Methodological Answer : Surface plasmon resonance (SPR) with PSPC-functionalized lipid bilayers measures binding kinetics (K, k/k) for receptors like TLR4. For structural insights, use cryo-EM with PSPC-containing nanodiscs to resolve protein-lipid interfaces. Molecular dynamics (MD) simulations (e.g., CHARMM36 force field) model acyl chain interactions with hydrophobic protein domains .

Data Analysis and Contradictions

Q. Why do studies report conflicting PSPC phase behavior in mixed lipid systems?

- Key Insight : Discrepancies arise from variations in hydration protocols and ionic strength. For example, PSPC in PBS (pH 7.4) forms multilamellar vesicles (MLVs), while in TRIS buffer (low Ca), it favors unilamellar structures. Use small-angle X-ray scattering (SAXS) to compare repeat distances (d-spacings) under standardized conditions .

Q. How to address inconsistencies in PSPC’s oxidation susceptibility during experimental workflows?

- Resolution : Commercial PSPC batches often lack antioxidant additives (e.g., BHT). Pre-treat samples with EDTA (1 mM) to chelate metal ions and perform assays under nitrogen. Monitor lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay .

Tables for Key Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHNOP | |

| CAS Number | 59403-51-9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.